molecular formula C17H15FN2O2 B2790576 3-(3-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899784-19-1

3-(3-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2790576
CAS No.: 899784-19-1
M. Wt: 298.317
InChI Key: BQOHJBOIUGENCN-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a synthetically produced organic compound belonging to the class of oxadiazocine derivatives. This complex molecule features a bridged tetracyclic structure incorporating a 1,3,5-oxadiazocine ring system, which is of significant interest in medicinal chemistry and drug discovery research. The compound is characterized by the presence of a 3-fluorophenyl substituent, which can influence its electronic properties and binding affinity to biological targets. Compounds within this structural class have been investigated for their potential to modulate critical biological pathways. Notably, research on analogous 2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one derivatives has highlighted their promise in oncology research, particularly as inhibitors of the MDM2-p53 protein-protein interaction . The p53 tumor suppressor pathway is inactivated in a majority of cancers, often through overexpression of its negative regulator, MDM2 . Small molecules that disrupt the MDM2-p53 complex can reactivate wild-type p53 function, leading to cell cycle arrest and apoptosis in tumor cells, providing a non-genotoxic strategy for cancer therapy . Preclinical studies on related molecules, such as the MDM2-targeting agent SP-141, have demonstrated potent in vitro and in vivo antitumor activity against models of glioblastoma and medulloblastoma, even in tumor models with mutant p53 status, suggesting a potential p53-independent mechanism . Furthermore, such compounds have shown synergistic effects when combined with standard chemotherapeutic agents like temozolomide, indicating a potential application in combination therapies to overcome drug resistance . Researchers can utilize this high-purity compound to explore its specific mechanism of action, binding kinetics, and efficacy in various biochemical and cellular assays. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

10-(3-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-17-10-14(13-7-2-3-8-15(13)22-17)19-16(21)20(17)12-6-4-5-11(18)9-12/h2-9,14H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOHJBOIUGENCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions. This may involve the condensation of an amine with a carbonyl compound followed by cyclization using suitable catalysts. The synthetic routes can be optimized for yield and purity, often employing techniques such as continuous flow synthesis and advanced catalytic systems.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Anticancer Activity

Recent studies have evaluated the compound's antiproliferative effects against several cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-710.5Apoptosis induction
HCT1168.7G2/M phase arrest
HeLa12.4Cell cycle disruption

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets within cells. It appears to inhibit key enzymes involved in cell proliferation and survival pathways. Studies suggest that it may interfere with DNA replication and repair processes, leading to increased cellular stress and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.
  • Case Study on Bacterial Infections : In a model of bacterial infection, administration of the compound showed a reduction in bacterial load in infected mice compared to control groups, indicating its potential for therapeutic use in infectious diseases.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in the target compound (electron-withdrawing) reduces electron density on the aromatic ring compared to the methoxy group (electron-donating) in . This difference impacts solubility, reactivity in nucleophilic/electrophilic reactions, and binding affinity in biological targets.

Modifications in the Core Structure

Variations in the heterocyclic framework and side chains influence conformational rigidity and intermolecular interactions:

Compound Name Core Structure Modification Melting Point/Solubility Notable Findings References
Ethyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate Ethyl ester at position 11 166–169°C (crystalline solid) Stabilized via N–H⋯O hydrogen bonds forming zigzag chains in crystal lattice
1-(2-Methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-11-yl)ethan-1-one Thioxo group at position 4; acetyl substituent 218–220°C (recrystallized) Enhanced hydrogen-bonding capacity due to thioamide group
8-Bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-11-yl)ethan-1-one Bromine at position 8; thioxo group Not reported Intramolecular transformations dependent on solvent polarity

Key Observations :

  • Crystallographic Behavior: Ethyl ester derivatives exhibit rigid packing via N–H⋯O hydrogen bonds and C–H⋯π interactions, as seen in .
  • Reactivity : Thioxo (C=S) analogs show distinct reactivity in nucleophilic substitution compared to oxo (C=O) derivatives, affecting synthetic pathways and stability.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(3-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Multi-step synthesis typically involves cyclization and fluorophenyl group incorporation. Key steps include:

  • Step 1 : Formation of the methanobenzo ring via Friedel-Crafts alkylation or Diels-Alder reactions.
  • Step 2 : Fluorophenyl group introduction using Suzuki-Miyaura coupling or nucleophilic aromatic substitution (e.g., with 3-fluorophenyl boronic acid).
  • Step 3 : Methylation at the 2-position via alkyl halide reactions (e.g., CH₃I/K₂CO₃).
  • Optimization : Control temperature (e.g., -35°C for intermediates to avoid side reactions) and stoichiometric ratios (e.g., 1.1 equiv. of DIPEA for acid scavenging) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to verify methyl group position (δ ~2.1 ppm for CH₃) and fluorophenyl substituents (δ ~7.2–7.8 ppm).
  • LC-MS : Confirm molecular weight (e.g., m/z 383.4 for C₁₉H₁₇FNO₃) and purity (>95% via UV detection at 254 nm).
  • Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 72.3%, H: 5.1%, N: 16.8%) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

  • Approach :

  • Dose-Response Studies : Test across a wide concentration range (nM to μM) to identify non-linear effects.
  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out false positives.
  • Structural Analog Comparison : Compare with triazolopyridazine derivatives (e.g., HD-8810) to isolate fluorine’s role in activity .

Q. How can computational modeling predict the environmental fate of this compound, and what experimental validation is required?

  • Framework :

  • QSAR Models : Estimate biodegradability (e.g., using EPI Suite) based on logP and fluorine content.
  • Microcosm Studies : Track degradation in soil/water systems via LC-MS/MS to identify metabolites (e.g., hydroxylated derivatives).
  • Toxicity Profiling : Use Daphnia magna or algae growth inhibition assays to assess ecological risks .

Q. What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for target engagement.
  • X-ray Crystallography : Resolve co-crystal structures to identify fluorine’s role in hydrogen bonding (e.g., F…H-N interactions).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Methodological Notes

  • Contradiction Management : When bioactivity data conflicts, prioritize studies using standardized protocols (e.g., OECD guidelines for ecotoxicity) .
  • Theoretical Linkage : Anchor mechanistic studies to existing frameworks (e.g., fluorine’s electron-withdrawing effects on aromatic systems) .

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